Para-nitrobenzylalanine

Description

Properties

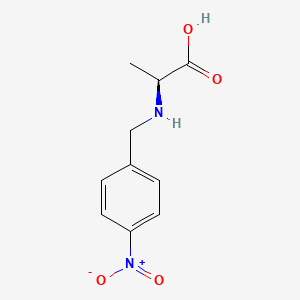

Molecular Formula |

C10H12N2O4 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

(2S)-2-[(4-nitrophenyl)methylamino]propanoic acid |

InChI |

InChI=1S/C10H12N2O4/c1-7(10(13)14)11-6-8-2-4-9(5-3-8)12(15)16/h2-5,7,11H,6H2,1H3,(H,13,14)/t7-/m0/s1 |

InChI Key |

COVATTUBIHNQFA-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NCC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(C(=O)O)NCC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The position of the nitro group on the benzyl ring significantly impacts physicochemical and biological properties. Key comparisons include:

Key Observations :

- Solubility : The para-nitro group’s symmetry enhances crystallinity, reducing water solubility compared to the meta isomer, which has a less ordered structure .

- Reactivity : The ortho isomer exhibits higher photolytic lability due to steric strain between nitro and alanine groups, making it suitable for light-triggered applications .

- Electronic Effects : The para-nitro group’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactions compared to meta or unsubstituted benzylalanine .

Comparison with Non-Amino Acid Derivatives

- 4-Nitrobenzyl Chloride: Unlike this compound, this compound lacks the amino acid backbone, rendering it more reactive in nucleophilic substitutions. The para-nitro group stabilizes the benzyl carbocation, enhancing solvolysis rates in polar solvents .

- ANB-NOS (Azidonitrobenzoyloxysuccinimide): A crosslinking agent with a para-nitrobenzoyl group. Its reactivity stems from the succinimide ester, whereas this compound relies on primary amine reactivity, making ANB-NOS more suited for protein conjugation .

Crosslinking and Bioconjugation

This compound’s primary amine enables site-specific modifications in peptides. In contrast, 4-nitrobenzylamine lacks the amino acid backbone, limiting its utility in biomolecular contexts .

Drug Design

The compound’s stability under physiological conditions makes it a candidate for prodrugs. For example, its nitro group can be reduced in hypoxic tumor environments to release active drugs, a feature less exploitable in ortho isomers due to faster metabolic conversion .

Preparation Methods

Methodology

This approach involves nitrating the benzyl side chain of benzylalanine using mixed acid (HNO₃/H₂SO₄). To mitigate degradation of the amino acid under harsh conditions, protective groups are employed:

-

Amino protection : Acetylation with acetic anhydride.

-

Carboxyl protection : Esterification with ethanol.

Post-protection, nitration proceeds at 0–5°C for 2–4 hours. Deprotection via hydrolysis yields para-nitrobenzylalanine.

Key Data

Total Yield : 44% (multi-step).

Limitations : Low regioselectivity (meta byproducts) and acid-sensitive intermediates.

Strecker Synthesis Using 4-Nitrobenzaldehyde

Methodology

The Strecker synthesis constructs the amino acid backbone from 4-nitrobenzaldehyde, ammonium chloride, and potassium cyanide:

-

α-Aminonitrile formation : 4-Nitrobenzaldehyde reacts with NH₄Cl and KCN in aqueous ethanol.

-

Hydrolysis : The nitrile intermediate is hydrolyzed to the carboxylic acid using HCl.

Key Data

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| α-Aminonitrile synthesis | NH₄Cl, KCN, EtOH/H₂O, reflux, 24h | 68 | |

| Hydrolysis | 6M HCl, reflux, 6h | 82 |

Total Yield : 56%.

Advantages : Avoids harsh nitration conditions; scalable for industrial use.

Alkylation of Protected Alanine Derivatives

Methodology

A protected alanine derivative (e.g., Boc-alanine-OEt) undergoes nucleophilic alkylation with 4-nitrobenzyl bromide:

-

Alkylation : Boc-alanine-OEt reacts with 4-nitrobenzyl bromide in DMF/K₂CO₃.

-

Deprotection : TFA removes Boc; NaOH saponifies the ester.

Key Data

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | 4-Nitrobenzyl bromide, K₂CO₃, DMF, 60°C, 12h | 75 | |

| Deprotection (Boc) | TFA/DCM, 25°C, 2h | 95 | |

| Saponification | 2M NaOH, EtOH/H₂O, 25°C, 3h | 90 |

Total Yield : 64%.

Advantages : High regioselectivity; adaptable to solid-phase synthesis.

Reductive Amination

Methodology

4-Nitrobenzaldehyde reacts with alanine methyl ester in the presence of NaBH₃CN (pH 5 buffer):

-

Schiff base formation : Aldehyde and amine condense.

-

Reduction : NaBH₃CN reduces the imine to the secondary amine.

-

Ester hydrolysis : NaOH converts the ester to the carboxylic acid.

Key Data

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reductive amination | NaBH₃CN, MeOH, pH 5, 24h | 58 | |

| Hydrolysis | 2M NaOH, rt, 4h | 88 |

Total Yield : 51%.

Limitations : Moderate yield due to competing aldol side reactions.

Comparative Analysis of Methods

| Method | Total Yield (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Direct nitration | 44 | Low | Poor (acid-sensitive) |

| Strecker synthesis | 56 | High | Excellent |

| Alkylation | 64 | Moderate | Good |

| Reductive amination | 51 | Low | Moderate |

Optimal Route : Alkylation of protected alanine derivatives offers the highest yield and selectivity, making it preferable for laboratory-scale synthesis. For industrial applications, the Strecker synthesis balances cost and efficiency.

Challenges and Innovations

Q & A

Q. What are the common synthetic methodologies for para-nitrobenzylalanine, and how can researchers ensure reproducibility?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include nitro-group protection, coupling reactions (e.g., using HBTU/HOBt activators), and deprotection under controlled acidic conditions. To ensure reproducibility:

- Document reaction parameters (temperature, solvent purity, molar ratios) meticulously.

- Use high-resolution analytical techniques (e.g., HPLC, H/C NMR) for intermediate and final product validation .

- Include detailed supplementary materials (e.g., spectral data, purification protocols) to enable replication .

Q. How do researchers assess the solubility and stability of this compound under varying experimental conditions?

Solubility is evaluated in buffered aqueous systems (e.g., PBS, Tris-HCl) and organic solvents (DMF, DMSO) using UV-Vis spectrophotometry. Stability studies involve:

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Essential techniques include:

- NMR : Confirm nitrobenzyl group positioning via aromatic proton splitting patterns and C shifts.

- FT-IR : Identify nitro (1520–1350 cm) and carboxylate (1700–1650 cm) stretches.

- Mass Spectrometry : Validate molecular weight (theoretical [M+H] = 255.08 g/mol). Cross-reference spectral data with computational simulations (e.g., DFT) or published benchmarks to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Replicating experiments under identical conditions (solvent, concentration, instrumentation).

- Employing complementary methods (e.g., X-ray crystallography for absolute configuration validation).

- Conducting systematic variation studies (e.g., pH, temperature) to identify artifact sources .

- Reporting raw data and calibration standards in supplementary files for peer scrutiny .

Q. What experimental designs optimize enantiomeric purity of this compound in asymmetric synthesis?

Advanced approaches include:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during coupling.

- Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic precursors.

- HPLC Chiral Columns : Validate purity (>99% ee) using Daicel Chiralpak® columns with hexane/IPA mobile phases. Statistical optimization (e.g., response surface methodology) improves yield and selectivity .

Q. How should researchers address discrepancies in biological activity data for this compound-containing peptides?

Discrepancies may stem from assay variability (e.g., cell line differences, buffer composition). Mitigation strategies:

- Standardize assay protocols (e.g., ATP levels for kinase studies, passage number for cell lines).

- Use internal controls (e.g., reference inhibitors) in each experiment.

- Perform meta-analyses of published data to identify confounding variables (e.g., post-translational modifications) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.